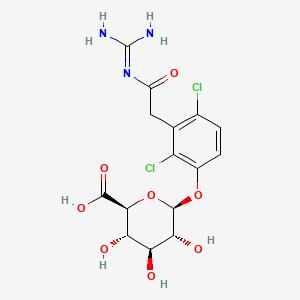
3-HydroxyGuanfacineO-beta-D-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-HydroxyGuanfacineO-beta-D-Glucuronide is a metabolite of guanfacine, a selective alpha-2A adrenergic receptor agonist. Guanfacine is commonly used in the treatment of attention deficit hyperactivity disorder (ADHD) and hypertension .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-HydroxyGuanfacineO-beta-D-Glucuronide typically involves the glucuronidation of guanfacine. This process can be achieved using UDP-glucuronic acid as a glucuronide donor in the presence of specific enzymes such as glycosyltransferases . The reaction conditions often include a pH of around 7.5 and a temperature of 35°C to optimize enzyme activity .
Industrial Production Methods
Industrial production of this compound may involve biotransformation processes using engineered microbial strains. These strains are designed to express the necessary enzymes for glucuronidation, allowing for efficient and scalable production of the compound .
Análisis De Reacciones Químicas
Types of Reactions
3-HydroxyGuanfacineO-beta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: The phenolic structure can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The phenolic hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic structure can yield quinones, while reduction can produce hydroquinones .
Aplicaciones Científicas De Investigación
3-HydroxyGuanfacineO-beta-D-Glucuronide has several scientific research applications, including:
Chemistry: Used as a model compound to study glucuronidation processes and enzyme kinetics.
Biology: Investigated for its role in metabolic pathways and its interactions with various enzymes.
Medicine: Explored for its potential therapeutic effects and its role as a metabolite of guanfacine in pharmacokinetic studies.
Industry: Utilized in the development of biocatalytic processes for the production of glucuronides
Mecanismo De Acción
The mechanism of action of 3-HydroxyGuanfacineO-beta-D-Glucuronide involves its interaction with alpha-2A adrenergic receptors. As a metabolite of guanfacine, it modulates the activity of these receptors, leading to reduced sympathetic nervous system activity. This results in decreased heart rate and blood pressure, as well as improved cognitive function in ADHD patients .
Comparación Con Compuestos Similares
Similar Compounds
Glycyrrhetic Acid 3-O-mono-beta-D-glucuronide: A compound with similar glucuronidation but derived from glycyrrhizin, known for its sweetening properties and biological activities.
2-Nitrophenyl beta-D-galactopyranoside: Another glucuronide used in enzymatic studies, particularly for detecting beta-galactosidase activity.
Uniqueness
3-HydroxyGuanfacineO-beta-D-Glucuronide is unique due to its specific role as a metabolite of guanfacine, a drug used in ADHD and hypertension treatment. Its selective interaction with alpha-2A adrenergic receptors distinguishes it from other glucuronides .
Propiedades
Fórmula molecular |
C15H17Cl2N3O8 |
|---|---|
Peso molecular |
438.2 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-6-[2,4-dichloro-3-[2-(diaminomethylideneamino)-2-oxoethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C15H17Cl2N3O8/c16-5-1-2-6(8(17)4(5)3-7(21)20-15(18)19)27-14-11(24)9(22)10(23)12(28-14)13(25)26/h1-2,9-12,14,22-24H,3H2,(H,25,26)(H4,18,19,20,21)/t9-,10-,11+,12-,14+/m0/s1 |
Clave InChI |
QGPJARVHDMOHKC-BYNIDDHOSA-N |
SMILES isomérico |
C1=CC(=C(C(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)Cl)CC(=O)N=C(N)N)Cl |
SMILES canónico |
C1=CC(=C(C(=C1OC2C(C(C(C(O2)C(=O)O)O)O)O)Cl)CC(=O)N=C(N)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


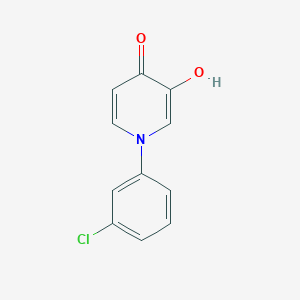


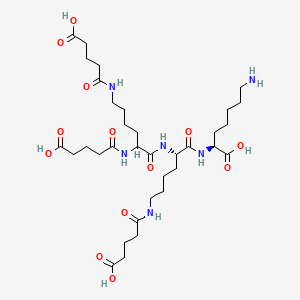
![1-Methyl-4-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyrazol-1-yl]piperidine-d3](/img/structure/B13847956.png)


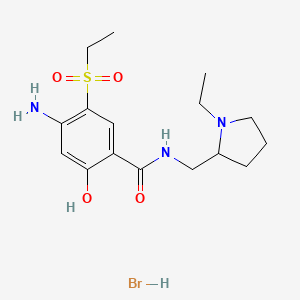
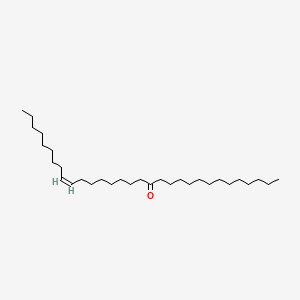
![N6-{[(2-Phenylethyl)amino]carbonothioyl}lysine-13C6,15N2](/img/structure/B13847975.png)
![N-(4,6-diamino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b] pyridin-3-yl)pyrimidin-5-yl)-N-methylnitrous amide](/img/structure/B13847977.png)
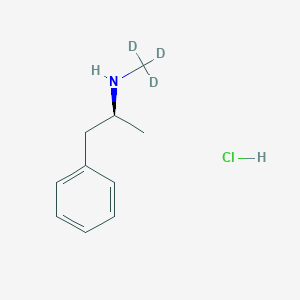
![5-Benzyl-3-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B13848010.png)
![3-Methyl-3,8-diazabicyclo[3.2.1]octane hydrochloride](/img/structure/B13848015.png)
